molecular formula C11H16N4O2 B15300079 3-Amino-2-(4-methylpiperazin-1-yl)isonicotinic acid

3-Amino-2-(4-methylpiperazin-1-yl)isonicotinic acid

Cat. No.: B15300079
M. Wt: 236.27 g/mol
InChI Key: BKESXSOCRUHSRK-UHFFFAOYSA-N
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Description

3-Amino-2-(4-methylpiperazin-1-yl)isonicotinic acid is a chemical compound that belongs to the class of isonicotinic acids It is characterized by the presence of an amino group, a methylpiperazine moiety, and an isonicotinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(4-methylpiperazin-1-yl)isonicotinic acid typically involves the reaction of isonicotinic acid derivatives with 4-methylpiperazine. One common method involves the use of N,N’-carbonyldiimidazole (CDI) as a condensing agent to couple the amine and carboxylic acid precursors . The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(4-methylpiperazin-1-yl)isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group and the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted piperazine derivatives. These products can further undergo additional reactions to form more complex molecules.

Scientific Research Applications

3-Amino-2-(4-methylpiperazin-1-yl)isonicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-2-(4-methylpiperazin-1-yl)isonicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial activity . Additionally, it can interact with cellular pathways involved in cancer cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-(4-methylpiperazin-1-yl)isonicotinic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C11H16N4O2

Molecular Weight

236.27 g/mol

IUPAC Name

3-amino-2-(4-methylpiperazin-1-yl)pyridine-4-carboxylic acid

InChI

InChI=1S/C11H16N4O2/c1-14-4-6-15(7-5-14)10-9(12)8(11(16)17)2-3-13-10/h2-3H,4-7,12H2,1H3,(H,16,17)

InChI Key

BKESXSOCRUHSRK-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC=CC(=C2N)C(=O)O

Origin of Product

United States

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